![molecular formula C24H21FN2O3S B2787539 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide CAS No. 686743-94-2](/img/structure/B2787539.png)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as Compound X and is synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of Compound X, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of Compound X involves the inhibition of specific enzymes and pathways that are involved in various cellular processes. For example, in cancer cells, Compound X has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression and cell growth. In inflammation, Compound X has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In neurological disorders, Compound X has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X are dependent on the specific cellular processes and pathways that are targeted by the compound. In cancer cells, Compound X has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. In inflammation, Compound X has been shown to reduce the production of inflammatory mediators and decrease inflammation. In neurological disorders, Compound X has been shown to improve cognitive function and protect against neuronal damage.
实验室实验的优点和局限性
The advantages of using Compound X in lab experiments include its specificity for certain enzymes and pathways, its potential for use in various fields of research, and its ability to induce specific cellular effects. The limitations of using Compound X in lab experiments include its potential toxicity, the need for further research to establish its safety and efficacy, and the need for specialized equipment and techniques for its synthesis and purification.
未来方向
For research on Compound X include the development of more efficient synthesis methods, the investigation of its safety and efficacy in clinical trials, the identification of new applications for the compound, and the development of derivatives with improved properties. Other potential future directions include the investigation of the compound's effects on other cellular processes and the identification of new targets for the compound's activity.
Conclusion:
In conclusion, Compound X is a chemical compound that has potential applications in various fields of research, including cancer, inflammation, and neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to establish its safety and efficacy and to identify new applications for the compound.
合成方法
The synthesis of Compound X involves the reaction of 3-fluorobenzylamine with 2-(tosylamino)acetic acid, followed by the reaction of the resulting intermediate with 3-methylbenzoyl chloride. The final product is obtained after purification by column chromatography. This method has been reported in a research article published in the Journal of Organic Chemistry.
科学研究应用
Compound X has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has focused on the anti-inflammatory properties of Compound X, which have been shown to reduce inflammation in animal models. In neurological disorder research, Compound X has been studied for its potential neuroprotective effects, which have been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-6-4-9-20(12-17)26-24(28)16-31(29,30)23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZDIAJCZNJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

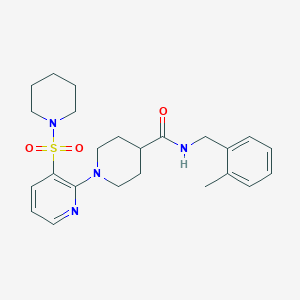
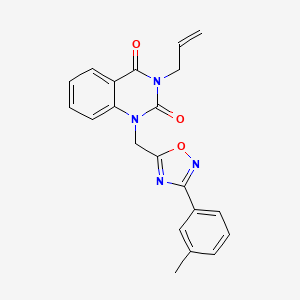

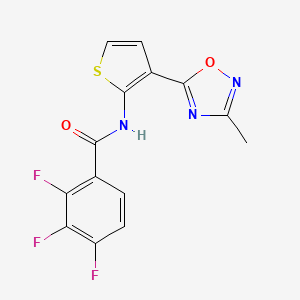
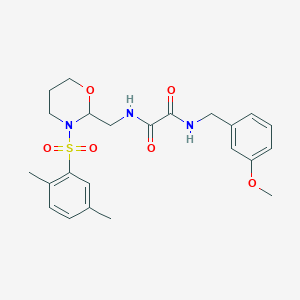
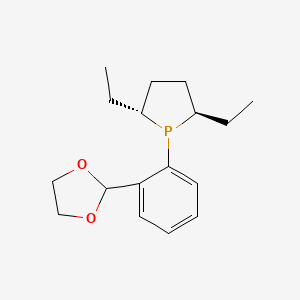
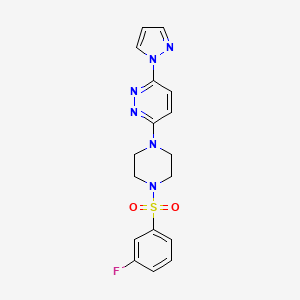
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)


![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)
